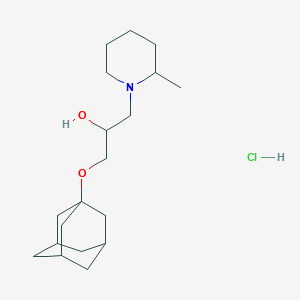

![molecular formula C25H20N2O5 B2446050 ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate CAS No. 159046-24-9](/img/structure/B2446050.png)

ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be related to a class of compounds known as dibenzoazepines . Dibenzoazepines are used in the design of host materials for organic light-emitting diodes (OLEDs) . They are also used as a pro-chiral unit for the construction of a chiral catalyst and as a molecular chirality sensor .

Synthesis Analysis

Dibenzoazepines can be synthesized by attaching donor groups at different positions of the central core . A straightforward synthetic strategy for the preparation of similar compounds involves sequential addition of methyl groups on benzylic positions .Molecular Structure Analysis

The molecular structure of dibenzoazepines allows a free interconversion of the two possible atropisomeric forms . This makes this molecular system a unique probe for detection of molecular chirality .Chemical Reactions Analysis

Dibenzoazepines have been widely employed as chiral ligands in organometallic catalysis and organocatalysis . They can also work as an efficient heterogeneous catalyst for certain reactions .Physical And Chemical Properties Analysis

Dibenzoazepines show excellent thermal stability with glass transition temperatures up to 137 °C and decomposition temperatures up to 452 °C . They also demonstrate high triplet energy levels and suitable frontier molecular orbital energy levels for green and red OLEDs .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Applications

Research has shown that benzoxepin derivatives, which share a structural resemblance to the compound , possess significant bioactivities against pro-inflammatory enzymes like cyclooxygenase-2 and 5-lipoxygenase. These compounds exhibit potential as anti-inflammatory agents with higher selectivity indexes than synthetic alternatives like ibuprofen (Chakraborty & Raola, 2019). Furthermore, some benzoxepin derivatives have shown promising antibacterial and anticancer activities, indicating their potential use in treating infections and cancer (Kuntala et al., 2015).

Catalytic and Synthetic Chemistry

In the realm of catalytic and synthetic chemistry, compounds analogous to "ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate" have been utilized to develop novel synthetic routes. For example, catalytic enantioselective reactions involving cyclic imines and ethyl iodoacetate have been employed to create chiral ethyl 2-(dibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions demonstrate the compound's relevance in synthesizing chiral molecules with high enantioselectivities (Munck et al., 2017).

Antineoplastic Potential

Research on structurally related azepinones has explored their potential as antineoplastic agents. Although preliminary results have not indicated significant activity, the exploration of these compounds' synthesis and their biological evaluation continues to be of interest to researchers investigating new cancer treatments (Koebel et al., 1975).

Polymer Science

In polymer science, poly(ether-ester) azo polymers, which might share functional similarities with the ethyl 4- derivative, have been investigated for their biodegradability and potential application in colon-specific drug release. Such studies underscore the versatility of these chemical structures in developing materials with specific degradation profiles suitable for targeted drug delivery systems (Samyn et al., 1995).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as dibenzo[c,e]azepines, have been widely employed as chiral or pro-chiral scaffolds for the construction of chiral catalysts for asymmetric synthesis or probes for chiral molecular recognition .

Mode of Action

It’s worth noting that in 1,1′-biphenylazepines, the low phenyl–phenyl rotational barrier allows, at room temperature, a free interconversion of the two possible m and p atropisomeric forms . This makes this molecular system a unique probe for detection of molecular chirality because, when this moiety is linked to a chiral compound, a central-to-axial chirality induction occurs and the stereogenic center(s) of the substrate induces a preferred biphenyl twist in the azepine, making this chiral itself .

Biochemical Pathways

Compounds with similar structures have been used in organometallic catalysis and organocatalysis .

Result of Action

Compounds with similar structures have been used to assemble chiral catalysts and reagents, joining the flexible biphenyl moiety to an atropisomerically stable binaphthyl moiety .

Action Environment

Compounds with similar structures have shown excellent thermal stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5/c1-2-32-25(31)16-11-13-17(14-12-16)26-22(28)15-27-23(29)20-9-5-3-7-18(20)19-8-4-6-10-21(19)24(27)30/h3-14H,2,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLVJWFPZXCAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)

![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)

![1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2445984.png)

![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2445985.png)

![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)